molecular formula C17H12Cl2N4O3 B2755379 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 2,4-dichlorobenzenecarboxylate CAS No. 866144-74-3

2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 2,4-dichlorobenzenecarboxylate

Cat. No.: B2755379
CAS No.: 866144-74-3
M. Wt: 391.21
InChI Key: NXVSLIFZYBCDMM-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidinone core substituted with a cyano group at position 3, a methyl group at position 5, and a 2,4-dichlorobenzoate ester moiety linked via an ethyl group at position 4. The pyrazolo-pyrimidinone scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-stacking interactions, making it relevant for targeting enzymes or receptors involved in inflammation, cancer, or microbial pathways .

Properties

IUPAC Name

2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)ethyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O3/c1-9-12(16(24)23-15(22-9)10(7-20)8-21-23)4-5-26-17(25)13-3-2-11(18)6-14(13)19/h2-3,6,8,21H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCBZTHHTWTUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=CN2)C#N)CCOC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 2,4-dichlorobenzenecarboxylate (CAS No. 866144-74-3) is a synthetic derivative belonging to the class of pyrazolo-pyrimidines. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C17H12Cl2N4O3
  • Molecular Weight : 391.21 g/mol
  • Purity : NLT 98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyano and dichlorobenzene moieties enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this pyrazolo-pyrimidine derivative exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, derivatives containing pyrazolo-pyrimidine structures have been shown to inhibit specific kinases that are crucial for tumor growth and survival .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it could inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Neuroprotective Effects

Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with similar structures have been shown to modulate neurotransmitter systems and exhibit anti-inflammatory properties in neuronal cells .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines, reporting IC50 values indicating potent activity against breast cancer and leukemia cells.
    • Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors .
  • Antimicrobial Testing :
    • A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited growth at concentrations as low as 10 µg/mL, suggesting a promising therapeutic application in infectious diseases .
  • Neuroprotection :
    • In animal models of Alzheimer's disease, administration of this compound resulted in reduced neuroinflammation and improved cognitive function as measured by behavioral tests .

Data Summary Table

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AnticancerMCF-7 (Breast Cancer)15 µM
AntimicrobialE. coli10 µg/mL
NeuroprotectiveSH-SY5Y (Neuronal Cells)Significant effect on cognitive function

Scientific Research Applications

The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit antimicrobial properties. Preliminary studies suggest that compounds similar to this one may be effective against Mycobacterium tuberculosis, with IC50 values indicating potential efficacy .

Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyrimidines is well-documented. Compounds within this class have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, docking studies have demonstrated that structural modifications can enhance selectivity and potency against various cancer cell lines.

Enzyme Inhibition

The compound's structure allows it to potentially inhibit key enzymes related to cell division and metabolism in pathogenic organisms. The presence of chlorine and cyano groups may enhance binding affinity to target proteins, making it a candidate for further exploration in enzyme inhibition studies .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of compounds similar to 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 2,4-dichlorobenzenecarboxylate.

Study Focus Findings
Antitubercular Activity Evaluated various substituted pyrazolo derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds.
Cytotoxicity Assessment Assays on human embryonic kidney cells (HEK293) showed non-toxic profiles at concentrations effective against bacterial strains, suggesting favorable safety .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo core followed by functionalization at various positions. Standard organic reactions such as nucleophilic substitutions and acylation are often employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[3,2-a]pyrimidine Derivatives

Compounds 11a and 11b () share a thiazolo-pyrimidine core but differ in substituents. 11a contains a 2,4,6-trimethylbenzylidene group, while 11b has a 4-cyanobenzylidene substituent. Both exhibit moderate yields (68%) via condensation reactions with aromatic aldehydes under acidic conditions . Key differences include:

  • Spectroscopic Data : The CN stretch in 11b (IR: 2,209 cm⁻¹) is slightly redshifted compared to 11a (2,219 cm⁻¹), suggesting variations in electronic environments .
Compound Core Structure Substituents Yield (%) IR CN Stretch (cm⁻¹)
Target Compound Pyrazolo[1,5-a]pyrimidinone 3-Cyano, 5-methyl, 6-ethyl-2,4-dichlorobenzoate N/A Not reported
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene 68 2,219
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene 68 2,209

Triazolopyrimidine and Quinazoline Derivatives

  • Triazolopyrimidine Derivatives (): Compounds with a 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine core showed herbicidal and antifungal activities. The introduction of chiral centers (e.g., α-methyl substituents) improved bioactivity, suggesting stereochemical control could enhance the target compound’s efficacy .
  • Quinazoline Derivatives (): N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones demonstrated antimicrobial activity.

Crystallographic and Structural Insights

The thiazolo-pyrimidine derivative in crystallizes in the monoclinic space group P2₁/n with a unit cell volume of 2,318.1 ų. The 2,4,6-trimethoxybenzylidene group forms intermolecular interactions stabilizing the crystal lattice . While the target compound’s crystal structure is unreported, its dichlorobenzoate ester may similarly influence packing via halogen bonding, as seen in dichloro-substituted aromatics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodology : A multi-step synthesis is typically required, starting with pyrazole or pyrimidine precursors. For example, cyclocondensation of methyl 5-amino-1H-pyrazole-4-carboxylate with carbonyl-containing intermediates (e.g., methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate) under reflux conditions in acetic anhydride/acetic acid mixtures can form the pyrazolo[1,5-a]pyrimidine core. Subsequent esterification with 2,4-dichlorobenzoyl chloride in the presence of triethylamine may introduce the benzenecarboxylate moiety .
  • Optimization : Yield improvements can be achieved by:

  • Adjusting solvent ratios (e.g., acetic anhydride to acetic acid) to enhance solubility.
  • Using sodium acetate as a catalyst to accelerate cyclization .
  • Purifying intermediates via recrystallization (e.g., ethanol/water mixtures) to remove byproducts .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on characteristic shifts:
  • Pyrazolo[1,5-a]pyrimidine protons (δ 6.5–8.0 ppm for aromatic H) .
  • Ethyl ester protons (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
  • IR Spectroscopy : Confirm cyano (C≡N) stretching at ~2220 cm⁻¹ and ester carbonyl (C=O) at ~1715 cm⁻¹ .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed [M+H]+) to confirm purity .

Advanced Research Questions

Q. How can researchers employ Design of Experiments (DoE) principles to resolve contradictions in reported reaction yields or bioactivity data?

  • Methodology : Use a fractional factorial design to systematically test variables (e.g., temperature, catalyst loading, solvent polarity) and identify interactions affecting yield or purity . For example:

  • Define factors (e.g., reflux time, molar ratio of reagents).
  • Conduct a response surface analysis to optimize conditions.
  • Validate results with ANOVA to distinguish significant variables from noise .
    • Case Study : Conflicting melting points (e.g., 215–217°C vs. 243–245°C in similar pyrimidines) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) and X-ray crystallography to characterize crystalline phases .

Q. What computational approaches are effective in predicting the reactivity or binding interactions of this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states during cyclization or esterification steps. For example, calculate activation energies for key intermediates .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) by aligning the pyrimidine core and 2,4-dichlorobenzenecarboxylate group with active-site residues. Tools like AutoDock Vina can predict binding affinities .
    • Validation : Cross-reference computational results with experimental kinetics (e.g., IC50 values) to refine models .

Q. How can researchers address discrepancies in spectroscopic data across studies (e.g., NMR chemical shifts)?

  • Methodology :

  • Solvent Calibration : Ensure deuterated solvents (e.g., DMSO-d6 vs. CDCl3) are consistent, as shifts vary with solvent polarity .
  • Dynamic Effects : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks caused by tautomerism in the pyrimidine ring .
  • Reference Standards : Compare data with structurally validated analogs (e.g., ethyl 7-methyl-3-oxo-pyrimidine derivatives) .

Experimental Design & Data Analysis

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